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Compound of Interest

Compound Name: 10074-G5

Cat. No.: B1663895 Get Quote

Introduction

10074-G5 is a cell-permeable small molecule that effectively inhibits the transcriptional activity

of the c-Myc oncoprotein.[1][2] Overexpression and dysregulation of c-Myc are associated with

a wide variety of human cancers, making it a critical target for therapeutic development.[3]

10074-G5 functions by directly binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP)

domain of c-Myc.[4][5] This interaction prevents the essential heterodimerization of c-Myc with

its partner protein, Max, a necessary step for c-Myc to bind to DNA and activate the

transcription of target genes involved in cell proliferation, metabolism, and apoptosis.[1][3]

Mechanism of Action

The primary mechanism of 10074-G5 is the disruption of the c-Myc/Max protein-protein

interaction.[4][6] It binds to a region of the c-Myc monomer (specifically Arg363-Ile381) with a

dissociation constant (Kd) of 2.8 µM, distorting its structure.[3][4][5][7] This conformational

change inhibits the formation of the functional c-Myc/Max heterodimer.[4][5] Consequently, the

downstream transcriptional activation of c-Myc target genes is suppressed. Studies in Daudi

Burkitt's lymphoma cells, which overexpress c-Myc, have shown that treatment with 10 µM

10074-G5 inhibits c-Myc/Max dimerization by approximately 75% within 4 hours, an effect that

is sustained for up to 24 hours.[4][8] Furthermore, a 24-hour exposure to 10 µM 10074-G5 can

lead to a 40% decrease in total c-Myc protein expression.[4][6][8]
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Caption: Mechanism of 10074-G5 inhibiting c-Myc/Max dimerization and gene transcription.

Quantitative Data Summary
The following tables summarize the key quantitative parameters and effective concentrations of

10074-G5 derived from various in vitro studies.

Table 1: Binding Affinity and Dimerization Inhibition

Parameter Value Description Reference

Kd (c-Myc) 2.8 µM

Dissociation
constant for
binding to the
bHLH-ZIP domain
of c-Myc.

[4][5]

IC₅₀ (c-Myc/Max) 146 µM

Concentration

required to inhibit 50%

of c-Myc/Max

heterodimer formation

in vitro.

[4][5][7]

| Kd (N-Myc) | 19.2 µM | Dissociation constant for binding to the bHLH-ZIP domain of N-Myc. |

[5] |
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Table 2: In Vitro Cytotoxicity (IC₅₀ Values)

Cell Line Cell Type IC₅₀ Value (µM)
Incubation
Time

Reference

Daudi
Burkitt's
Lymphoma

15.6 ± 1.5 72 h [1][8]

HL-60
Promyelocytic

Leukemia
13.5 ± 2.1 72 h [1][5][8]

| Kelly | Neuroblastoma | 22.5 | Not Specified |[5] |

Table 3: Recommended Working Concentrations for Cell-Based Assays

Assay Cell Line
Concentrati
on

Incubation
Time

Observed
Effect

Reference

Dimerization

Inhibition
Daudi 10 µM 4 - 24 h

~75%
inhibition of
c-Myc/Max
dimerizatio
n.

[4][8]

Protein

Expression
Daudi 10 µM 24 h

~40%

decrease in

total c-Myc

protein levels.

[4][6][8]

| Cytotoxicity (MTT) | Daudi, HL-60 | 1 - 100 µM | 72 h | Determination of IC₅₀ values. |[7][8] |

Experimental Protocols
Protocol 1: Preparation of 10074-G5 Stock Solution

10074-G5 has limited aqueous solubility and requires an organic solvent for creating a

concentrated stock solution.
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Materials:

10074-G5 powder (MW: 332.31 g/mol )

Dimethyl sulfoxide (DMSO), sterile

Sterile microcentrifuge tubes or vials

Procedure:

Prepare a 10 mM stock solution by dissolving 3.32 mg of 10074-G5 powder in 1 mL of

DMSO.

Vortex or sonicate gently until the compound is completely dissolved.[6]

Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw

cycles.

Store the stock solution aliquots at -20°C for up to one year or -80°C for up to two years.[7]

When preparing working concentrations, dilute the stock solution directly into the cell culture

medium. The final DMSO concentration should be kept low (typically ≤0.3%) to avoid

solvent-induced cytotoxicity.[8]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of 10074-G5 on cancer cell lines.

Materials:

Daudi or HL-60 cells

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

96-well cell culture plates

10074-G5 stock solution (10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in

PBS)

DMSO

Procedure:

Cell Seeding: Seed cells in a 96-well plate. For suspension cells like Daudi and HL-60,

typical densities are 1 x 10⁵ cells/well and 5 x 10⁴ cells/well, respectively.[8] Allow cells to

acclimate for 24 hours.

Compound Treatment: Prepare serial dilutions of 10074-G5 in complete culture medium.

Final concentrations should typically range from 1 µM to 100 µM.[7][8] Add the diluted

compound to the wells. Include a vehicle control group treated with the same final

concentration of DMSO (e.g., 0.3%).

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

MTT Addition: Add 50 µL of MTT solution (1 mg/mL) to each well and incubate for 4 hours.[7]

Formazan Solubilization: Carefully remove the medium. For suspension cells, this may

involve centrifugation of the plate. Add 100 µL of DMSO to each well to dissolve the

formazan crystals.[7]

Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm

using a microplate reader.[7]

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells

and plot a dose-response curve to determine the IC₅₀ value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1663895?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerres/article/70/8_Supplement/2540/563003/Abstract-2540-Cytotoxicity-pharmacokinetics-and
https://www.stressmarq.com/products/small-molecules/inhibitor/10074-g5-sih-609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3525812/
https://www.selleckchem.com/products/10074-g5.html
https://www.caymanchem.com/product/17408/10074-g5
https://www.targetmol.com/compound/10074-g5
https://www.medchemexpress.com/10074-G5.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2993546/
https://www.benchchem.com/product/b1663895#10074-g5-concentration-for-cell-culture
https://www.benchchem.com/product/b1663895#10074-g5-concentration-for-cell-culture
https://www.benchchem.com/product/b1663895#10074-g5-concentration-for-cell-culture
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663895?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

